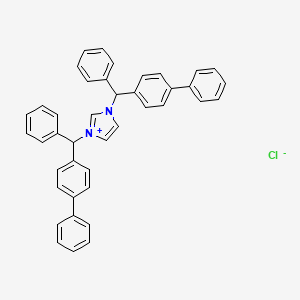

ビフォナゾール不純物D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bifonazole Impurity D is a chemical compound related to bifonazole, an imidazole derivative known for its antifungal properties. Bifonazole is widely used in the treatment of fungal infections, particularly those affecting the skin. Impurities in pharmaceutical compounds, such as Bifonazole Impurity D, are critical to identify and analyze to ensure the safety and efficacy of the drug.

科学的研究の応用

Bifonazole Impurity D has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to identify and quantify impurities in bifonazole formulations.

Biology: Studied for its potential biological activity and interactions with cellular components.

Medicine: Investigated for its role in the safety and efficacy of bifonazole as an antifungal agent.

Industry: Utilized in the quality control and assurance processes in pharmaceutical manufacturing to ensure the purity of bifonazole products.

作用機序

Target of Action

Bifonazole Impurity D primarily targets the fungal cytochrome P450 51 enzyme, also known as Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the structure of the fungal cell membrane .

Mode of Action

Bifonazole Impurity D works by inhibiting the production of a substance called ergosterol, an essential component of fungal cell membranes . It acts to destabilize the fungal cytochrome P450 51 enzyme . This destabilization is vital in the cell membrane structure of the fungus, and its inhibition leads to cell lysis .

Biochemical Pathways

Bifonazole Impurity D affects the ergosterol biosynthesis pathway in fungal cells . Ergosterol is an essential component of fungal cell membranes, and its disruption leads to the formation of holes in the cell membrane . This disruption prevents unwanted substances from entering the cells and stops the contents of the cells from leaking out .

Pharmacokinetics

The pharmacokinetic properties of Bifonazole Impurity D are characterized by its long retention time on the skin . The uptake of Bifonazole Impurity D into the fungal cells reaches a maximum after only 20-30 minutes, and the drug remains there for about 120 hours, continuously inhibiting the ergosterol biosynthesis .

Result of Action

The result of Bifonazole Impurity D’s action is the lysis of the fungal cell due to the disruption of the cell membrane . This leads to a pronounced loss of virulence in Bifonazole-contaminated fungal cells, which influences the various steps from contamination to infection in macroorganisms and the conversion from the saprophytic to the parasitic stage in fungi .

Action Environment

The antimicrobial effect of Bifonazole Impurity D reaches its optimal level at a pH between 6.7 and 7.3 .

生化学分析

Biochemical Properties

Bifonazole Impurity D plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in the biosynthesis of sterols. It has been observed to interact with cytochrome P450 enzymes, particularly lanosterol 14-alpha demethylase, which is crucial for the conversion of lanosterol to ergosterol in fungal cells . This interaction inhibits the enzyme’s activity, leading to a disruption in ergosterol biosynthesis. Additionally, Bifonazole Impurity D may interact with other biomolecules involved in cellular metabolism, although these interactions are less well-characterized.

Cellular Effects

The effects of Bifonazole Impurity D on various cell types and cellular processes are significant. In fungal cells, it disrupts the synthesis of ergosterol, leading to compromised cell membrane integrity and ultimately cell death . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of ergosterol synthesis can lead to the accumulation of toxic sterol intermediates, which can further disrupt cellular functions. In mammalian cells, the effects are less pronounced but can include alterations in cell signaling pathways and gene expression due to off-target interactions with similar enzymes.

Molecular Mechanism

At the molecular level, Bifonazole Impurity D exerts its effects primarily through the inhibition of lanosterol 14-alpha demethylase . This enzyme is part of the cytochrome P450 family and is essential for the demethylation step in ergosterol biosynthesis. Bifonazole Impurity D binds to the active site of the enzyme, preventing it from catalyzing the conversion of lanosterol to ergosterol. This inhibition leads to a buildup of lanosterol and other sterol intermediates, which are toxic to the cell. Additionally, Bifonazole Impurity D may affect other enzymes in the sterol biosynthesis pathway, further disrupting cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bifonazole Impurity D can change over time. The compound’s stability and degradation are important factors to consider. Bifonazole Impurity D is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including persistent inhibition of ergosterol synthesis and prolonged disruption of cell membrane integrity. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors in biochemical analysis.

Dosage Effects in Animal Models

The effects of Bifonazole Impurity D vary with different dosages in animal models. At low doses, the compound can effectively inhibit ergosterol synthesis without causing significant toxicity . At higher doses, toxic effects can be observed, including liver damage and alterations in metabolic processes. Threshold effects have been noted, where a certain dosage level leads to a marked increase in adverse effects. These findings underscore the importance of careful dosage management in both experimental and therapeutic contexts.

Metabolic Pathways

Bifonazole Impurity D is involved in several metabolic pathways, primarily those related to sterol biosynthesis . It interacts with enzymes such as lanosterol 14-alpha demethylase and HMG-CoA reductase, which are key players in the synthesis of sterols. The inhibition of these enzymes leads to changes in metabolic flux and the accumulation of sterol intermediates. Additionally, Bifonazole Impurity D may affect other metabolic pathways indirectly by altering the availability of sterol precursors and cofactors.

Transport and Distribution

Within cells and tissues, Bifonazole Impurity D is transported and distributed through interactions with various transporters and binding proteins . Its lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich environments. The compound can bind to transport proteins, which facilitate its movement within the cell and its localization to specific cellular compartments. This distribution is crucial for its biochemical activity, as it needs to reach the target enzymes involved in sterol biosynthesis.

Subcellular Localization

The subcellular localization of Bifonazole Impurity D is primarily within the endoplasmic reticulum, where sterol biosynthesis occurs . The compound’s activity is influenced by its localization, as it needs to be in close proximity to the enzymes it inhibits. Targeting signals and post-translational modifications may play a role in directing Bifonazole Impurity D to specific compartments within the cell. Understanding its subcellular localization is important for elucidating its mechanism of action and potential off-target effects.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bifonazole Impurity D involves several steps, typically starting with the preparation of the imidazole ring, followed by the introduction of specific substituents. The reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as palladium on carbon. The process may involve heating under reflux conditions to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of Bifonazole Impurity D is scaled up using large reactors and automated systems to ensure consistency and purity. The process involves stringent quality control measures, including high-performance liquid chromatography (HPLC) to monitor the formation of the impurity and ensure it remains within acceptable limits.

化学反応の分析

Types of Reactions: Bifonazole Impurity D can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted imidazole derivatives.

類似化合物との比較

Clotrimazole: Another imidazole derivative with antifungal properties.

Miconazole: A widely used antifungal agent with a similar mechanism of action.

Ketoconazole: An antifungal medication that also inhibits ergosterol synthesis.

Uniqueness of Bifonazole Impurity D: Bifonazole Impurity D is unique in its specific structural modifications compared to other imidazole derivatives. These modifications can influence its chemical reactivity, biological activity, and potential side effects. Understanding these differences is crucial for ensuring the safety and efficacy of bifonazole-based treatments.

特性

IUPAC Name |

1,3-bis[phenyl-(4-phenylphenyl)methyl]imidazol-1-ium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H33N2.ClH/c1-5-13-32(14-6-1)34-21-25-38(26-22-34)40(36-17-9-3-10-18-36)42-29-30-43(31-42)41(37-19-11-4-12-20-37)39-27-23-35(24-28-39)33-15-7-2-8-16-33;/h1-31,40-41H;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMONFRGCFWNVQZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=C[N+](=C4)C(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H33ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

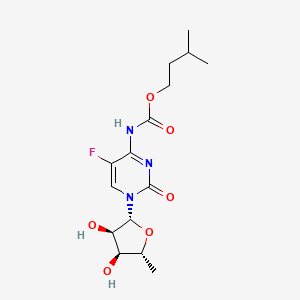

![pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B601171.png)

![5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate](/img/structure/B601175.png)